molecular formula C10H13N3O B070134 N-methyl-1,2,3,4-tetrahydroquinoxaline-2-carboxamide CAS No. 177199-82-5

N-methyl-1,2,3,4-tetrahydroquinoxaline-2-carboxamide

Cat. No. B070134
CAS RN: 177199-82-5
M. Wt: 191.23 g/mol
InChI Key: UJIKGXZGTVJKKB-UHFFFAOYSA-N
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Description

“N-methyl-1,2,3,4-tetrahydroquinoxaline-2-carboxamide” is a chemical compound with the molecular formula C10H13N3O . It has a molecular weight of 191.23 .


Synthesis Analysis

The synthesis of N-methyl-1,2,3,4-tetrahydroquinolines, which is a similar class of compounds, can be achieved by one-pot reductive N-methylation of quinolines with paraformaldehyde and H2 over a Pd/C catalyst . This method has been used to successfully synthesize a series of functional MTHQs .

Future Directions

The future research directions for “N-methyl-1,2,3,4-tetrahydroquinoxaline-2-carboxamide” and related compounds could include further exploration of their synthesis, chemical reactions, and potential biological activities. Given the neuroprotective properties of related compounds, there may be potential for the development of new therapeutics .

properties

IUPAC Name

N-methyl-1,2,3,4-tetrahydroquinoxaline-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c1-11-10(14)9-6-12-7-4-2-3-5-8(7)13-9/h2-5,9,12-13H,6H2,1H3,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJIKGXZGTVJKKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CNC2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-1,2,3,4-tetrahydroquinoxaline-2-carboxamide

Synthesis routes and methods

Procedure details

0.33 g of 2-(methylaminocarbonyl)quinoxaline in 15 ml of ethanol is hydrogenated in the presence of 0.07 g of palladium-on-charcoal (10% of Pd) at room temperature for 6 h: Rf (P)=0.45.
Quantity
0.33 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.07 g
Type
catalyst
Reaction Step One
Name
( P )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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